5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Overview
Description
The compound of interest, 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various synthetic studies to explore their potential in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines or hydrazones with various carbonyl compounds. For instance, 1H-pyrazole-3-carboxylic acid derivatives have been synthesized from reactions involving furan-2,3-dione and N-Benzylidene-N'-(3-nitrophenyl)hydrazine, followed by further functionalization to obtain ester, amide, nitrile, and anilino-pyrazole acid derivatives . Additionally, orthogonally protected pyrazole carboxylic acids have been prepared through 1,3-dipolar cycloaddition reactions . The synthesis of 5-oxo-5H- benzopyrano[2,3-b]pyridines, which are structurally related to the compound of interest, has been achieved from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can form dihedral angles with other substituent phenyl or benzyl rings, as observed in 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid . The crystal packing of these compounds can be stabilized by intermolecular hydrogen bonds, such as O-H...O and O-H...S bonds .
Chemical Reactions Analysis
Pyrazole carboxylic acids undergo various chemical reactions, including cyclocondensation with 1,3-dicarbonyl compounds to form pyrazolo[3,4-b]pyridines , and reactions with hydroxylamines and carbazates to yield a range of N-substituted carboxamides and carbohydrazides . The functionalization reactions of pyrazole carboxylic acids and acid chlorides with diamines have also been explored, leading to the formation of carboxamides and imidazo[4,5-b]pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. For example, the presence of methoxyphenyl groups in a pyrazole carboxylic acid derivative can contribute to its nonlinear optical properties, as indicated by a small energy gap between the frontier molecular orbitals . The solubility, melting point, and stability of these compounds can vary significantly depending on their specific functional groups and crystal packing .
Scientific Research Applications
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Field : Heterocyclic Chemistry
- Application : The compound is used in the synthesis of 5-oxopyrazolo[4,3-b]pyridine-6-carboxylic acids .
- Method : N-Boc-protected 5-formyl-1H-pyrazol-4-amines react with malonic acid in pyridine in the presence of pyrrolidine at 45–50°С or with malonic acid monomethyl ether in the presence of pyrrolidine in AcOH under reflux .
- Results : The reaction results in the formation of 5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acids .
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- Application : Pyrazole derivatives, including those of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Method : Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach are used for the synthesis .
- Results : Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
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- Application : 5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide, a derivative of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, has been synthesized and studied for its anticancer activity .
- Method : The exact method of synthesis is not specified in the source .
- Results : The synthesized compound showed potential anticancer activity .
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Field : Synthesis of Pyrazolo[4,3-b]pyridine Derivatives
- Application : The compound is used in the synthesis of 5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitriles .
- Method : N-Boc-protected 5-formyl-1H-pyrazol-4-amines react with cyanoacetic acid in pyridine in the presence of pyrrolidine at 45–50°С .
- Results : The reaction leads to the formation of 5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitriles .
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Field : Synthesis of Bioactive Chemicals
- Application : Pyrazoles, including those of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- Method : Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach are used for the synthesis .
- Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
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Field : Synthesis of 1,3,5-Substituted Pyrazoles
- Application : The compound is used in the synthesis of 1,3,5-substituted pyrazoles .
- Method : The synthetic pathway consists of the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol .
- Results : Pyrazoles were afforded in good to excellent yields (70–95%) at room temperature .
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Field : Synthesis of Pyrazolopiperidines
- Application : Derivatives of 5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine are used as important intermediates in the synthesis of chemokine receptor antagonists pyrazolopiperidines .
- Method : The exact method of synthesis is not specified in the source .
- Results : The synthesized compounds are used as chemokine receptor antagonists .
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Field : Treatment of Various Diseases
- Application : Derivatives of 5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine are used as inhibitors of p38 mitogen-activated protein kinases, promising agents for the treatment of viral diseases, arthritis, Alzheimer’s disease and dermatitis .
- Method : The exact method of synthesis is not specified in the source .
- Results : The synthesized compounds show potential in the treatment of various diseases .
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Field : Treatment of Autoimmune Diseases
- Application : Derivatives of 5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine are used as inhibitors of bromodomain and extraterminal proteins for the treatment of autoimmune diseases, viral and inflammatory infections .
- Method : The exact method of synthesis is not specified in the source .
- Results : The synthesized compounds show potential in the treatment of autoimmune diseases .
properties
IUPAC Name |
5-oxo-1,4-dihydropyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-3-1-2(4(8)9)5-6-3/h1H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJJEZSCAQDLOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0072277 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0072277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
CAS RN |
71173-77-8 | |
Record name | 4,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71173-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071173778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0072277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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